molecular formula C15H14ClNO4S B6412029 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% CAS No. 1261901-38-5

4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%

Cat. No. B6412029
CAS RN: 1261901-38-5
M. Wt: 339.8 g/mol
InChI Key: NDBDVWVPDQWJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid (4C2DMSB) is a synthetic organic compound with a unique chemical structure. It is widely used in scientific research and laboratory experiments due to its unique properties.

Scientific Research Applications

4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is widely used in scientific research due to its unique properties. It has been used as a model compound in studies of the structure-activity relationships of sulfonamides and other related compounds. It has also been used to study the synthesis and properties of novel sulfonamides, and to investigate the reactivity of sulfonamides towards electrophiles. Additionally, 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been used as a starting material for the synthesis of other compounds, such as 4-chloro-2-methoxybenzoic acid.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is not fully understood. However, it is believed to act as a proton donor in the presence of an electrophile, such as a carbonyl group. The protonated 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can then form a covalent bond with the electrophile, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% have not been extensively studied. However, it has been suggested that 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% may have anti-inflammatory and analgesic effects, as well as the potential to inhibit the growth of certain bacteria. Additionally, 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% may have the potential to reduce the risk of certain types of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% in laboratory experiments is its high purity and availability. 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is available in high purity (95%) and can be easily synthesized in the laboratory. Additionally, 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time. However, 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has several limitations. It is a relatively expensive compound, and its reactivity is limited due to its low solubility in many solvents. Additionally, 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is toxic and should be handled with care.

Future Directions

There are several potential future directions for research involving 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%. These include further investigations into the structure-activity relationships of sulfonamides, the synthesis of novel sulfonamides, and the development of new synthetic methods for the synthesis of 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%. Additionally, further research into the biochemical and physiological effects of 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is needed in order to fully understand its potential therapeutic applications. Finally, research into the use of 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% as a starting material for the synthesis of other compounds is also needed.

Synthesis Methods

4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with 2-N,N-dimethylsulfamoylphenyl. The reaction is performed in a solvent such as acetonitrile or dimethylformamide, and is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction yields 4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% in yields of up to 95%.

properties

IUPAC Name

4-chloro-2-[2-(dimethylsulfamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)13-9-10(16)7-8-12(13)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBDVWVPDQWJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(2-N,N-dimethylsulfamoylphenyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.